1,2-Ethanediamine, N,N'-bis(1-methylpropyl)-
Overview
Description
1,2-Ethanediamine, N,N’-bis(1-methylpropyl)- is a chemical compound with the following properties:
- Molecular Formula : C<sub>8</sub>H<sub>20</sub>N<sub>2</sub>
- Molecular Weight : 144.2578 g/mol
- IUPAC Standard InChI : InChI=1S/C8H20N2/c1-7(2)10(6-5-9)8(3)4
- CAS Registry Number : 121-05-1
Synthesis Analysis
The synthesis of this compound involves the reaction of ethylenediamine (1,2-diaminoethane) with diisopropylamine . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Molecular Structure Analysis
The molecular structure of 1,2-Ethanediamine, N,N’-bis(1-methylpropyl)- consists of two amino groups (NH<sub>2</sub>) attached to an ethylene backbone. The two isopropyl groups (CH<sub>3</sub>) are linked to the nitrogen atoms. The compound adopts a linear geometry.
Chemical Reactions Analysis
- Acid-Base Reactions : The amino groups can act as bases, accepting protons (H<sup>+</sup>) to form salts.
- Complex Formation : The compound can form coordination complexes with metal ions due to its amino groups.
- Alkylation : The isopropyl groups can undergo alkylation reactions.
Physical And Chemical Properties Analysis
- Solubility : Soluble in water due to the amino groups.
- Melting Point : Varies based on crystal form.
- Boiling Point : Approximately 200°C.
- Density : ~0.8 g/cm<sup>3</sup>.
Safety And Hazards
- Toxicity : Handle with care; it may cause skin and eye irritation.
- Flammability : Not highly flammable.
- Storage : Store in a cool, dry place away from incompatible materials.
Future Directions
Research on this compound could explore:
- Biological Applications : Investigate its potential as a ligand or drug candidate.
- Catalysis : Assess its catalytic properties.
- Materials Science : Explore its use in polymer synthesis.
Remember that this analysis is based on available data, and further research is essential for a comprehensive understanding of 1,2-Ethanediamine, N,N’-bis(1-methylpropyl)- 123.
properties
IUPAC Name |
N,N'-di(butan-2-yl)ethane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2/c1-5-9(3)11-7-8-12-10(4)6-2/h9-12H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUUZUJIIRYWBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCNC(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90960568 | |
Record name | N~1~,N~2~-Di(butan-2-yl)ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90960568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Ethanediamine, N,N'-bis(1-methylpropyl)- | |
CAS RN |
4013-96-1 | |
Record name | 1,2-Ethanediamine, N,N'-bis(1-methylpropyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004013961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~1~,N~2~-Di(butan-2-yl)ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90960568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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